Superior Stereochemical Fidelity in Negishi Coupling vs. Suzuki Coupling of β-Bromoacrylates
In the synthesis of ethyl undeca-2,4-dienoate stereoisomers, Pd-catalyzed Negishi coupling using ethyl (E)- and (Z)-β-bromoacrylates consistently delivered ≥98% isomeric purity across all four stereoisomers [1]. In contrast, Suzuki coupling employing conventional alkoxide and carbonate bases yielded the 2Z,4E-isomer with only ≤95% purity, representing at least 5% stereochemical scrambling [2]. The use of CsF or nBu₄NF as promoter bases in Suzuki coupling subsequently matched the ≥98% selectivity of Negishi, but this required non-standard base conditions [3].
| Evidence Dimension | Stereoisomeric purity of 2Z,4E-isomer (ethyl undeca-2,4-dienoate) |
|---|---|
| Target Compound Data | ≥98% isomeric purity |
| Comparator Or Baseline | Suzuki coupling with conventional alkoxide/carbonate bases: ≤95% purity |
| Quantified Difference | ≥3–5% absolute improvement in isomeric purity |
| Conditions | Pd-catalyzed cross-coupling; Negishi vs. Suzuki protocols |
Why This Matters
For medicinal chemistry and natural product synthesis requiring high stereochemical purity (≥98%), ethyl 2-bromoacrylate as a Negishi partner eliminates the need for specialized fluoride-based promoters and reduces purification burden.
- [1] Wang, G., Mohan, S., Negishi, E. (2011). Highly selective synthesis of conjugated dienoic and trienoic esters via alkyne elementometalation–Pd-catalyzed cross-coupling. Proceedings of the National Academy of Sciences, 108(28), 11344–11349. View Source
- [2] Wang, G., Mohan, S., Negishi, E. (2011). Highly selective synthesis of conjugated dienoic and trienoic esters via alkyne elementometalation–Pd-catalyzed cross-coupling. Proceedings of the National Academy of Sciences, 108(28), 11344–11349. View Source
- [3] Wang, G., Mohan, S., Negishi, E. (2011). Highly selective synthesis of conjugated dienoic and trienoic esters via alkyne elementometalation–Pd-catalyzed cross-coupling. Proceedings of the National Academy of Sciences, 108(28), 11344–11349. View Source
